1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These are compounds containing a pyrrolopyridine moiety, which is a fused ring structure of a pyrrole and a pyridine ring. This particular compound has a carboxylic acid functional group at the 6-position of the pyrrolopyridine skeleton.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds has been explored in various studies. For instance, a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid was used to prepare 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids . Another approach involved the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to its corresponding azide, which was then cyclized to form a pyrrolo[2',3':4,5]furo[3,2-c]pyridine-2-carboxylic acid derivative .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been characterized in several studies. For example, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed a molecular geometry with the side chain perpendicular to the 7-azaindole ring, similar to that of the natural plant growth hormone indole-3-acetic acid .
Chemical Reactions Analysis
Pyrrolopyridine derivatives undergo various chemical reactions. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Additionally, the functionalization reactions of pyrazole carboxylic acid derivatives with 2,3-diaminopyridine have been studied, leading to the formation of pyrazole carboxamide and imidazo[4,5-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group
Scientific Research Applications
Synthesis and Structural Analysis :
- Lichitsky et al. (2010) described the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation process. This synthesis is crucial for the development of compounds in this chemical class (Lichitsky et al., 2010).
- Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of similar pyridine derivatives. This study aids in understanding the molecular properties of these compounds (Bahgat et al., 2009).
Molecular Interaction and Bonding :
- A study by Vishweshwar et al. (2002) analyzed the X-ray crystal structures of pyrazinic acid and related compounds to examine the occurrence of carboxylic acid-pyridine supramolecular synthons. This research is significant for crystal engineering strategies (Vishweshwar et al., 2002).
Catalytic Reactions and Compound Development :
- Suresh et al. (2013) described the palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids, leading to the synthesis of 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridines. These reactions are crucial for the development of novel chemical entities (Suresh et al., 2013).
Pharmacological Research :
- Miyachi et al. (2019) reported the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists. These findings contribute to the understanding of the pharmacological potential of these compounds (Miyachi et al., 2019).
Future Directions
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-3-7-6(10-4-5)1-2-9-7/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJLBPWOCDQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625907 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
CAS RN |
112766-32-2 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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